(4-(tert-Butoxycarbonyl)thiophen-2-yl)boronic acid
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Overview
Description
(4-(tert-Butoxycarbonyl)thiophen-2-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of the boronic acid group allows it to participate in various chemical reactions, making it a versatile reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(tert-Butoxycarbonyl)thiophen-2-yl)boronic acid typically involves the reaction of thiophene derivatives with boronic acid reagents. One common method is the borylation of thiophene using a palladium catalyst under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction conditions are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to maximize efficiency and minimize waste. The final product is purified using techniques like crystallization or chromatography to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(4-(tert-Butoxycarbonyl)thiophen-2-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while reduction can produce boranes. Substitution reactions can result in a variety of functionalized thiophene derivatives .
Scientific Research Applications
(4-(tert-Butoxycarbonyl)thiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Mechanism of Action
The mechanism by which (4-(tert-Butoxycarbonyl)thiophen-2-yl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. This process is facilitated by the electronic properties of the thiophene ring, which stabilize the intermediate species and enhance the reaction efficiency .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-boronic acid: Similar structure but lacks the [2-Methylpropan-2-yl)oxycarbonyl] group.
Thiophene-3-boronic acid: Similar structure but the boronic acid group is attached at a different position on the thiophene ring.
5-Bromo-2-thienylboronic acid: Contains a bromine atom, which can participate in additional reactions.
Uniqueness
The unique feature of (4-(tert-Butoxycarbonyl)thiophen-2-yl)boronic acid is the presence of the [2-Methylpropan-2-yl)oxycarbonyl] group, which enhances its reactivity and stability in various chemical reactions. This makes it a valuable reagent in synthetic chemistry, particularly in the formation of complex organic molecules .
Properties
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxycarbonyl]thiophen-2-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4S/c1-9(2,3)14-8(11)6-4-7(10(12)13)15-5-6/h4-5,12-13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFDQXZBRWEMKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CS1)C(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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